molecular formula C9H8F4O B6210623 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1096665-86-9

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B6210623
CAS No.: 1096665-86-9
M. Wt: 208.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chemical compound with the molecular formula C9H8F4O and a molecular weight of 208.16. It is a liquid at room temperature and is primarily used for research purposes. This compound is known for its unique structure, which includes both fluoro and trifluoromethyl groups attached to a phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves several steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzene and ethylene oxide.

    Step 1: 4-fluoro-2-(trifluoromethyl)benzene is reacted with ethylene oxide in the presence of sodium hydroxide to form 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol.

    Step 2: The resulting product is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol.

    Step 3: The hydrochloride salt is then treated with sodium hydroxide to form 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol.

    Step 4: Finally, the trifluoromethyl group is reduced to a methyl group using hydrogen gas and palladium on carbon as a catalyst.

Chemical Reactions Analysis

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid.

Scientific Research Applications

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These groups can influence the compound’s electronic properties, making it a valuable tool in studying various chemical and biological processes.

Comparison with Similar Compounds

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol can be compared with similar compounds such as:

    (S)-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol: This is a stereoisomer with similar properties but different spatial arrangement.

    [2-fluoro-5-(trifluoromethyl)phenyl]methanol: This compound has a similar structure but with different positions of the fluoro and trifluoromethyl groups.

    2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol: This compound has an additional trifluoromethyl group, making it more fluorinated

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Properties

CAS No.

1096665-86-9

Molecular Formula

C9H8F4O

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.